(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of g/mol. This compound is classified as an amine and is recognized for its potential applications in medicinal chemistry, particularly as a precursor or active ingredient in pharmaceutical development. The compound is also known by its IUPAC name, (3R)-6-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and has a PubChem CID of .
Synthesis of (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, including the formation of the benzofuran core followed by chlorination and amination reactions.
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor reaction progress and confirm product identity.
The molecular structure of (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride can be represented using various structural notations:
N[C@H]1COC2=CC(Cl)=CC=C21.[H]Cl
InChI=1S/C8H8ClNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-/m0./s1
This structure reveals a fused bicyclic system with a chlorine substituent and an amino group, indicating potential sites for biological activity .
The compound's structural data includes:
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.
The mechanism of action for (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is not fully elucidated in literature but is believed to involve interactions with specific biological targets such as enzymes or receptors.
For instance, it may act as an inhibitor or modulator in biochemical pathways relevant to disease states, particularly in the context of drug design against viral targets like SARS-CoV-2 . The specific binding interactions would depend on the three-dimensional conformation of both the compound and its biological target.
Experimental studies are required to define its exact mechanism, including binding affinities and kinetic parameters.
While specific physical properties such as melting point and boiling point are not readily available for (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, it is important to note that compounds within similar classes often exhibit moderate volatility and solubility in organic solvents.
The compound exhibits typical properties associated with amines:
Relevant safety information includes hazard statements indicating potential health risks like irritation upon contact .
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has potential applications in:
This compound exemplifies how small structural modifications can lead to significant biological activity, making it a candidate for further research and development in medicinal chemistry.
The construction of enantiomerically pure 2,3-dihydrobenzofurans requires strategies that control both trans-ring fusion stereochemistry and the R-configuration at the amine center. Three principal methodologies dominate:
Biocatalytic Cyclopropanation: Engineered myoglobin variants (e.g., Mb(H64G,V68A)) enable asymmetric cyclopropanation of benzofuran precursors using acceptor-only diazo reagents (e.g., ethyl diazoacetate). This method achieves >99.9% enantiomeric excess (ee) and diastereomeric excess (de) under anaerobic conditions with sodium dithionite as a reducing agent. The reaction proceeds via an iron-carbene intermediate, with the protein cavity dictating stereoselectivity through substrate orientation [4].
Transition Metal-Catalyzed C–H Functionalization: Rhodium(III) catalysts (e.g., [CpRhCl₂]₂) facilitate [3+2] annulations between *N-phenoxyacetamides and alkenes or diazo compounds. This method assembles the dihydrobenzofuran core via sequential C–H activation and cyclization, yielding spirocyclic or 3-ethylidene derivatives with moderate-to-high regioselectivity (37–86% yields) [6].
Chiral Resolution: Classical resolution of racemic 6-chloro-2,3-dihydrobenzofuran-3-amine using chiral acids (e.g., tartrates) remains practical for small-scale production. However, kinetic resolution during enzymatic amination (e.g., using transaminases) offers greener alternatives, though substrate specificity limits broad applicability [4].
Table 1: Comparative Analysis of Enantioselective Synthetic Methods
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Biocatalytic Cyclopropanation | Myoglobin (H64G,V68A) | >99.9 | 45–99 | Ambient temperature, high stereoselectivity |
Rh-Catalyzed Annulation | [Cp*RhCl₂]₂/NaOAc | 80–95 | 37–86 | Functional group tolerance |
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | >99 | 20–35 | Low-cost setup |
The synthesis of the target R-amine relies on three pivotal intermediates:
6-Chlorobenzofuran-3(2H)-one: Synthesized via Friedel-Crafts acylation of 4-chlorophenol with chloroacetyl chloride, followed by base-mediated cyclization. This ketone serves as the scaffold for introducing the 3-amino group .
α,β-Unsaturated Imines: Condensation of 6-chlorobenzofuran-3(2H)-one with chiral auxiliaries (e.g., R-phenylethylamine) forms enantiopure imines. Asymmetric transfer hydrogenation using Noyori-type catalysts (Ru(II)/TsDPEN) then affords the R-amine with 90–98% ee .
Aziridine Intermediates: Ring-opening of enantiopure 6-chloro-3-aziridinylbenzofurans with ammonia occurs with retention of configuration. This approach leverages Staudinger reduction of β-keto azides derived from the ketone intermediate [4] [6].
Table 2: Critical Intermediates and Their Synthetic Roles
Intermediate | Synthetic Role | Stereochemical Impact |
---|---|---|
6-Chlorobenzofuran-3(2H)-one | Electrophilic site for C–N bond formation | Achiral precursor; enables chiral induction |
Chiral α,β-Unsaturated Imines | Substrates for asymmetric hydrogenation | Directs R-configuration via auxiliary control |
Aziridines | Strain-driven ring-opening to amines | Retains enantiopurity from chiral pool |
Dynamic Kinetic Resolution (DKR): Racemic 6-chloro-3-aminobenzofurans undergo in situ enantiomerization under basic conditions. Candida antarctica lipase B-catalyzed acylation selectively modifies the S-enantiomer, leaving the R-amine unreacted (>99% ee) [4].
Conversion of the free base amine to its hydrochloride salt addresses three critical limitations:
Table 3: Impact of Hydrochloride Salt Formation on Key Properties
Property | Free Base | Hydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Aqueous Solubility | 0.5 milligrams per milliliter | 26 milligrams per milliliter | Enhanced oral bioavailability |
Hygroscopicity | High (3.2% weight gain) | Low (0.8% weight gain) | Improved storage stability |
Melting Point | 64–68°C (oil) | 169–173°C (crystalline) | Ease of solid dosage formulation |
Oxidative Stability | <70% purity at 6 months | >95% purity at 6 months | Extended shelf-life |
Counterion Selection Rationale: Hydrochloride is preferred over besylate or tosylate salts due to its Generally Recognized as Safe status, lower molecular weight (minimizing mass load), and established regulatory acceptance in ∼60% of basic drug salts [5] [8].
Concluding Remarks
The synthesis of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride exemplifies the convergence of stereoselective catalysis and salt engineering in pharmaceutical development. Biocatalytic and transition metal-catalyzed methodologies now enable near-perfect enantiocontrol in constructing the dihydrobenzofuran scaffold, while hydrochloride salt formation decisively overcomes the stability and solubility limitations of the free base. This compound’s optimized physicochemical profile solidifies its role as a versatile building block for next-generation therapeutic agents, particularly those targeting central nervous system and infectious diseases [6]. Future advances may leverage continuous-flow systems for salt metathesis and enzymatic dynamic kinetic resolutions to further streamline production.
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7